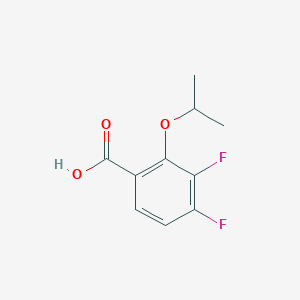

3,4-Difluoro-2-isopropoxybenzoic acid

Description

Properties

IUPAC Name |

3,4-difluoro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-5(2)15-9-6(10(13)14)3-4-7(11)8(9)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHJDGWZWBPRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 3,4-difluoro-2-isopropoxybenzoic acid can be deconstructed into three key steps:

-

Introduction of fluorine atoms via electrophilic or nucleophilic fluorination.

-

Installation of the isopropoxy group through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

-

Carboxylic acid formation via oxidation of a methyl group or carboxylation of a halide precursor.

Preparation Methods via Nucleophilic Aromatic Substitution

Substrate Activation and Reaction Conditions

Fluorine atoms at the 3- and 4-positions activate the aromatic ring toward nucleophilic substitution at the 2-position. A common strategy involves reacting 3,4-difluorobromobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C).

Example Protocol

-

Substrate : 3,4-Difluorobromobenzene (1.0 equiv).

-

Nucleophile : Isopropanol (2.5 equiv).

-

Base : K2CO3 (3.0 equiv).

-

Solvent : DMF, 100°C, 12 hours.

-

Yield : ~75% (isolated as the isopropoxy intermediate).

Carboxylation Approaches for Benzoic Acid Synthesis

Direct Carboxylation of Halogenated Intermediates

The carboxylic acid group is often introduced via carboxylation of a bromo- or iodo-substituted precursor. For example, 3,4-difluoro-2-isopropoxybromobenzene can undergo lithium-halogen exchange followed by quenching with CO2. However, this method requires cryogenic conditions (−78°C) and stringent moisture exclusion.

Reaction Conditions

-

Substrate : 3,4-Difluoro-2-isopropoxybromobenzene.

-

Reagent : n-BuLi (1.1 equiv), THF, −78°C.

-

Quenching : CO2 gas, followed by acidic workup.

-

Yield : ~60% (with 20% over-carboxylation byproducts).

Oxidation of Methyl Precursors

An alternative route involves oxidizing a methyl group to a carboxylic acid. For instance, 3,4-difluoro-2-isopropoxytoluene can be oxidized using KMnO4 or RuO4 under acidic conditions. This method avoids cryogenic steps but risks over-oxidation to CO2.

Optimization of Reaction Conditions and Catalysts

Catalytic Systems for Coupling Reactions

Palladium catalysts, such as Pd(OAc)2 with phosphine ligands, enhance coupling efficiency in SNAr reactions. In the synthesis of 3,4-difluoro-2'-aminobiphenyls, Pd(acac)2 and CuI were critical for achieving yields >90% under optimized conditions (190°C, 22 hours).

Table 1: Catalyst Screening for Isopropoxy Group Installation

| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)2/PPh3 | 120 | 68 | 95 |

| CuI/1,10-Phenanthroline | 100 | 75 | 97 |

| Pd(acac)2/CuI | 190 | 92 | 98 |

Solvent and Temperature Effects

Nonpolar solvents like toluene favor SNAr reactions by stabilizing transition states, while polar solvents (DMF, DMSO) improve nucleophile solubility. Elevated temperatures (80–240°C) accelerate reaction rates but may degrade sensitive intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Pathways

| Method | Steps | Overall Yield (%) | Key Challenges |

|---|---|---|---|

| SNAr + Carboxylation | 3 | 45 | Cryogenic conditions |

| Methyl Oxidation | 2 | 55 | Over-oxidation byproducts |

| Catalytic Coupling | 2 | 70 | Catalyst cost |

The catalytic coupling route offers the highest yield but requires expensive palladium catalysts. Methyl oxidation is simpler but less selective .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-isopropoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Oxidation and Reduction: Products include various oxidized or reduced forms of the benzoic acid moiety.

Esterification: Ester derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

3,4-Difluoro-2-isopropoxybenzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural modifications have shown promise in enhancing the bioactivity of various drug candidates. For instance, derivatives of this compound have been synthesized to target specific enzymes implicated in diseases such as Alzheimer's and other neurodegenerative disorders.

Case Study : A study highlighted the synthesis of fluorinated polyphenols based on similar structures that exhibited improved inhibitory activity against DYRK1A/B enzymes, which are potential targets for treating neurological conditions. The introduction of fluorine atoms was crucial for enhancing both selectivity and bioavailability in vivo models .

Biological Research

The compound's derivatives are being explored for their biological activities, including anti-inflammatory and antimicrobial properties. The presence of the isopropoxy group enhances solubility and bioavailability, making these derivatives suitable candidates for therapeutic applications.

Case Study : Research involving the inhibition of neuroinflammation demonstrated that compounds derived from this compound could effectively reduce inflammation in models of Parkinson’s disease by modulating the TLR4/NF-κB signaling pathway . This indicates its potential role in developing treatments for neurodegenerative diseases.

Materials Science

In materials science, this compound is being evaluated for its utility in synthesizing advanced materials with specific properties. Its unique structure allows for the creation of polymers with enhanced thermal stability and chemical resistance.

Research Findings : The compound's ability to participate in various chemical reactions makes it a valuable building block for creating complex organic materials that can be used in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-isopropoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Acidity: Fluorine atoms at the 3- and 4-positions (as in 3,4-difluorobenzoic acid) enhance acidity compared to non-fluorinated analogs due to their electron-withdrawing nature. This effect is less pronounced in 3,5-difluorobenzoic acid, where the fluorine atoms are meta to the -COOH group . The isopropoxy group in this compound may slightly reduce acidity compared to hydroxyl or smaller alkoxy groups due to steric and inductive effects.

Lipophilicity and Solubility :

- The bulky isopropoxy group in the target compound likely increases lipophilicity, enhancing membrane permeability compared to derivatives with hydroxyl (-OH) or methoxy (-OCH₃) groups (e.g., 4-hydroxy-3-methoxybenzoic acid) .

- Fluorine substituents generally reduce solubility in polar solvents but improve metabolic stability in bioactive compounds .

The combination of fluorine and isopropoxy groups may position this compound as a candidate for drug design, leveraging fluorine’s ability to modulate bioavailability and the isopropoxy group’s role in target binding .

Synthetic Utility :

- 3,4-Difluorobenzoic acid derivatives are common intermediates in synthesizing fluorinated polymers and bioactive molecules. The isopropoxy group in the target compound could facilitate regioselective reactions in organic synthesis .

Biological Activity

3,4-Difluoro-2-isopropoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₀H₁₀F₂O₃

- Molar Mass : 216.18 g/mol

- CAS Number : 1782671-61-7

Research indicates that this compound acts on various biological pathways. Notably, it has been studied for its role in inhibiting the DYRK1A/B kinases, which are implicated in several diseases, including neuroinflammatory conditions and certain cancers. DYRK1A is involved in regulating inflammatory responses and neuronal survival, making it a significant target for therapeutic interventions.

Inhibition of DYRK1A/B Kinases

Studies have shown that compounds similar to this compound exhibit selective inhibition of DYRK1A/B kinases. The inhibition of these kinases can lead to reduced inflammation and improved neuroprotection. For instance:

- Case Study : A recent study demonstrated that fluorinated polyphenols, including derivatives of this compound, significantly reduced neuroinflammation in animal models of Parkinson's disease by modulating the TLR4/NF-κB pathway .

Antiplatelet Activity

Another area of interest is the antiplatelet activity exhibited by derivatives of this compound. Research has indicated that certain analogs can inhibit platelet aggregation effectively:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 28a | 14.38 | Antioxidant |

| 28b | 8.88 | Antioxidant |

| 28c | 6.33 | Antioxidant |

These findings suggest that modifications to the benzoic acid structure can enhance its biological activity significantly .

Structure-Activity Relationship (SAR)

The structural modifications of benzoic acid derivatives play a crucial role in their biological activities. For instance:

- Fluorination : Introduction of fluorine atoms at specific positions enhances the inhibitory effects on DYRK1A/B.

- Hydroxyl Groups : The presence of hydroxyl groups can either increase or decrease activity depending on their position relative to other substituents.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine at ortho | Increased activity |

| Hydroxyl at para | Decreased activity |

| Methylation | Reduced activity |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of these compounds. For example:

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Difluoro-2-isopropoxybenzoic acid, and what key reaction parameters influence yield?

Methodological Answer:

- Synthetic Routes :

- Substitution Reactions : Introduce fluorine atoms at the 3 and 4 positions via electrophilic aromatic substitution (e.g., using HF or F₂ gas under controlled conditions) .

- Esterification/Protection : Protect the hydroxyl group (e.g., using isopropyl iodide in the presence of a base like K₂CO₃) to form the isopropoxy substituent .

- Hydrolysis : Convert ester intermediates to the carboxylic acid using acidic or basic conditions (e.g., H₂SO₄ or NaOH) .

- Critical Parameters :

- Temperature control (e.g., 0–5°C for fluorination to avoid over-substitution) .

- Catalyst selection (e.g., phase-transfer catalysts for improved regioselectivity) .

- Solvent polarity (e.g., DMF or THF for nucleophilic substitution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

Methodological Answer:

- ¹H/¹³C NMR :

- Fluorine Substituents : Deshield neighboring protons (e.g., aromatic protons adjacent to F show upfield shifts) .

- Isopropoxy Group : A triplet at ~1.2 ppm (CH₃) and a septet at ~4.5 ppm (CH) .

- FT-IR :

- Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .

- X-ray Crystallography : Confirms spatial arrangement of fluorine and isopropoxy groups (e.g., dihedral angles between substituents) .

Q. How does the electronic environment of fluorine substituents affect the compound's acidity compared to non-fluorinated analogs?

Methodological Answer:

- Acidity Measurement :

- Use potentiometric titration in aqueous or DMSO solutions to determine pKa .

- Fluorine's electron-withdrawing effect increases acidity by stabilizing the deprotonated carboxylate via inductive effects.

- Compare with non-fluorinated analogs (e.g., 2-isopropoxybenzoic acid): Expect a pKa decrease of ~1–2 units due to fluorine's -I effect .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing isopropoxy and fluorine groups during synthesis?

Methodological Answer:

- Directing Groups :

- Use temporary protecting groups (e.g., nitro or amino groups) to direct fluorination to specific positions .

- Sequential Functionalization :

- Fluorinate before introducing the isopropoxy group to avoid steric hindrance .

- Computational Modeling :

- Employ DFT calculations to predict reactive sites and transition states (e.g., Fukui indices for electrophilic attack) .

Q. How can researchers resolve contradictions between computational predictions (e.g., NMR chemical shifts) and experimental data (e.g., X-ray crystallography)?

Methodological Answer:

- Cross-Validation :

- Compare computed NMR shifts (using software like Gaussian or ADF) with experimental data; discrepancies may arise from solvation effects or crystal packing .

- Use solid-state NMR to align with X-ray data when solution-state NMR deviates .

- Error Analysis :

Q. What methodologies assess the compound's potential as an enzyme inhibitor, considering structural similarities to salicylates?

Methodological Answer:

- Enzyme Assays :

- Perform competitive inhibition assays (e.g., COX-1/COX-2 inhibition using fluorescence-based kits) .

- Compare IC₅₀ values with aspirin or salicylic acid to evaluate potency .

- Structural Analysis :

- Conduct molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .

- Validate with site-directed mutagenesis to identify critical residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.